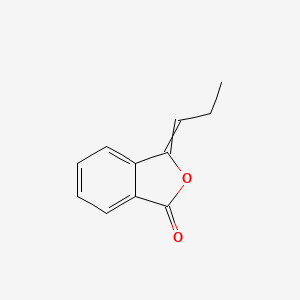

Propylidene phthalide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propylidene-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSZDVVHIGAMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C1C2=CC=CC=C2C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025972 | |

| Record name | 3-Propylidenephthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17369-59-4 | |

| Record name | Propylidenephthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17369-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Propylidenephthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Propylidene phthalide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylidene phthalide (B148349), a substituted derivative of the phthalide lactone core, is a molecule of interest in the fields of fragrance chemistry and pharmacology. This technical guide provides a detailed overview of its chemical properties, structure, and relevant experimental protocols. It is intended to serve as a comprehensive resource for researchers engaged in the study and application of this compound, particularly those in drug development exploring the therapeutic potential of phthalide derivatives. This document outlines a plausible synthetic route, purification methods, and detailed analytical procedures for the characterization of propylidene phthalide. Furthermore, it explores the potential biological activities of this class of compounds, drawing parallels with the known neuroprotective and anti-inflammatory effects of related phthalides.

Chemical Structure and Identification

This compound, systematically named 3-propylideneisobenzofuran-1(3H)-one, is a bicyclic compound featuring a benzene (B151609) ring fused to a γ-lactone ring, with a propylidene substituent at the 3-position.[1] This structure allows for the existence of (E) and (Z) stereoisomers, which may exhibit different biological activities.

| Identifier | Value |

| IUPAC Name | 3-propylidene-2-benzofuran-1-one[1] |

| CAS Number | 17369-59-4[1] |

| Molecular Formula | C₁₁H₁₀O₂[1] |

| Molecular Weight | 174.20 g/mol [1] |

| SMILES | CCC=C1C2=CC=CC=C2C(=O)O1 |

| InChI | InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3 |

| Synonyms | 3-Propylidenephthalide, this compound, 3-Propylideneisobenzofuran-1(3H)-one |

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[2] Its lipophilic nature is indicated by its solubility in oils and ethanol, and its insolubility in water.[1]

| Property | Value | Reference |

| Physical State | Clear colorless to pale yellow liquid | [2] |

| Melting Point | 5 °C | [2] |

| Boiling Point | 170 °C at 12 mmHg | [2] |

| Density | 1.122 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.586 | [3] |

| Flash Point | >110 °C | [4] |

| Solubility | Insoluble in water; soluble in oils and ethanol. | [1] |

| Vapor Pressure | 0.0013 mmHg at 25 °C | |

| Stability | Stable under normal conditions. Combustible and incompatible with strong oxidizing agents. | [2] |

Experimental Protocols

Synthesis via Wittig Reaction

A plausible and widely used method for the synthesis of α,β-unsaturated esters and lactones like this compound is the Wittig reaction.[5][6][7] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide.

Caption: Synthetic pathway for this compound via the Wittig reaction.

Materials:

-

Propyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Phthalic anhydride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

-

Ylide Generation: To a solution of propyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-BuLi in hexanes dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the ylide.

-

Reaction with Phthalic Anhydride: A solution of phthalic anhydride in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

For high-purity samples, reversed-phase HPLC can be employed.[8]

Caption: Workflow for the HPLC purification of this compound.

Instrumentation and Conditions:

-

HPLC System: A preparative HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column.

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 30% B to 100% B over 30 minutes.

-

Flow Rate: 10 mL/min.

-

Detection: UV detection at 254 nm.

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.

-

Injection and Elution: Inject the sample onto the equilibrated C18 column and elute using the specified gradient.

-

Fraction Collection: Collect fractions corresponding to the major peak detected by the UV detector.

-

Analysis and Pooling: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Characterization

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR (400 MHz, CDCl₃) - Representative Data:

-

δ 7.90-7.85 (m, 1H, Ar-H)

-

δ 7.70-7.65 (m, 1H, Ar-H)

-

δ 7.55-7.50 (m, 2H, Ar-H)

-

δ 6.05 (t, J = 7.6 Hz, 1H, =CH-CH₂)

-

δ 2.40 (q, J = 7.6 Hz, 2H, =CH-CH₂)

-

δ 1.15 (t, J = 7.6 Hz, 3H, -CH₃)

¹³C NMR (100 MHz, CDCl₃) - Representative Data:

-

δ 167.5 (C=O)

-

δ 147.0 (Ar-C)

-

δ 134.0 (Ar-CH)

-

δ 130.0 (Ar-C)

-

δ 129.5 (Ar-CH)

-

δ 125.5 (Ar-CH)

-

δ 122.0 (Ar-CH)

-

δ 118.0 (=C)

-

δ 22.0 (-CH₂)

-

δ 13.0 (-CH₃)

GC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight.

Instrumentation and Conditions:

-

GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: Splitless injection of 1 µL of a dilute solution in ethyl acetate.

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

MS System: A mass spectrometer operating in electron ionization (EI) mode at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

Expected Results: The GC chromatogram should show a single major peak corresponding to this compound. The mass spectrum should display a molecular ion peak (M⁺) at m/z 174, consistent with the molecular formula C₁₁H₁₀O₂. Fragmentation patterns would include characteristic losses corresponding to the propyl and phthalide moieties.

Potential Biological Activity and Signaling Pathways

While this compound is primarily utilized in the fragrance industry, the broader class of phthalides has been shown to possess a range of biological activities, including neuroprotective and anti-inflammatory effects.[9][10] These activities are often attributed to their ability to modulate various signaling pathways. The information presented here is based on studies of related phthalides, such as 3-n-butylphthalide (NBP), and serves as a potential framework for investigating the biological effects of this compound.

Neuroprotective Effects

Phthalides have been investigated for their potential in treating neurodegenerative diseases.[9] The proposed mechanisms of action often converge on pathways that protect neurons from oxidative stress, inflammation, and apoptosis.

Caption: Potential neuroprotective signaling pathways modulated by phthalides.

Anti-inflammatory Effects

The anti-inflammatory properties of phthalides are thought to be mediated through the inhibition of key inflammatory pathways.[11][12] This includes the suppression of pro-inflammatory cytokine production and the modulation of enzymes involved in the inflammatory cascade.

Potential Mechanisms of Anti-inflammatory Action:

-

Inhibition of NF-κB: Phthalides may suppress the activation of the transcription factor NF-κB, a master regulator of inflammation.

-

Modulation of MAPKs: The mitogen-activated protein kinase (MAPK) signaling pathways are also potential targets for the anti-inflammatory effects of phthalides.

-

Reduction of Pro-inflammatory Mediators: Studies on related compounds have shown a decrease in the production of nitric oxide (NO) and prostaglandins.

Conclusion

This compound is a well-characterized compound with established applications in the fragrance industry. This guide has provided a comprehensive overview of its chemical and physical properties, along with detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, by drawing parallels with structurally similar phthalides, potential avenues for research into its biological activities, particularly in the context of neuroprotection and anti-inflammation, have been highlighted. The information and methodologies presented herein are intended to facilitate further investigation into the chemical and biological properties of this compound and to support its potential development in therapeutic applications.

References

- 1. Propylidenephthalide | C11H10O2 | CID 28500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 3-Propylidenephthalide mixture of cis and trans isomers, = 96 , FG 17369-59-4 [sigmaaldrich.com]

- 4. 3-propylidene phthalide [thegoodscentscompany.com]

- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 8. Separation of 3-Propylidenephthalide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory effect of natural and semi-synthetic phthalides - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Propylidene Phthalide (B148349) (CAS 17369-59-4)

Introduction

Propylidene phthalide, with the CAS number 17369-59-4, is an aromatic compound belonging to the phthalide class of molecules.[1] Phthalides are characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a γ-lactone ring.[2][3] this compound is found naturally in celery seed oil and is utilized in the fragrance and flavor industry for its warm, celery-like, and slightly nutty and spicy aroma.[4] This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential biological activities of this compound, tailored for professionals in research and drug development.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented below. This data is essential for understanding its behavior in various experimental and formulation settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₁H₁₀O₂ | [5][6][7] |

| Molecular Weight | 174.19 g/mol | [5] |

| 174.20 g/mol | [7] | |

| Appearance | Colorless to pale yellow clear liquid | [1][5][7][8] |

| Odor Profile | Herbal, sweet, spicy, phenolic, coumarinic, hay, celery, green, coconut, mint | [4] |

| Melting Point | 5 °C (lit.) | [9][10] |

| 66.78 °C (EPI Suite) | [5] | |

| Boiling Point | 170 °C at 12 mmHg (lit.) | [6][9][10] |

| 343 to 347 °F at 15 mmHg (NTP, 1992) | [4][7] | |

| 318.22 °C (EPI Suite) | [5] | |

| Density | 1.122 g/mL at 25 °C (lit.) | [6][9][10] |

| 1.129 (FMA) | [5] | |

| 1.135 at 74.7 °F (NTP, 1992) | [7] | |

| Specific Gravity | 1.12800 to 1.13800 @ 25.00 °C | [8][11] |

| 1.12500 to 1.13300 @ 20.00 °C | [8][11] | |

| Refractive Index | n20/D 1.586 (lit.) | [6][9][10] |

| 1.557-1.562 | [7] | |

| 1.57900 to 1.58900 @ 20.00 °C | [11] | |

| Vapor Pressure | 0.000156 mm Hg at 20 °C (EPI Suite v4.0) | [5] |

| 0.0023 hPa @ 20°C; 0.0041 hPa @ 25°C (est.) | [4] | |

| Flash Point | >93 °C (Globally Harmonized System), >200 °F; CC. | [5] |

| >230 °F | [9] | |

| Solubility | Insoluble in water; soluble in oils and ethanol (B145695). | [1][4] |

| Water Solubility: 1087 mg/L (EPI Suite) | [5] | |

| less than 0.1 mg/mL at 64 °F (NTP, 1992) | [4][7] | |

| Log KOW (Octanol-Water Partition Coefficient) | 2.03 (EPI Suite) | [5] |

| 2.6 (XLogP3-AA) | [4] |

Table 2: Identification and Safety Information

| Identifier | Value | References |

| CAS Number | 17369-59-4 | [4][5][7] |

| Synonyms | 3-Propylidene-1(3H)-isobenzofuranone, this compound, 3-Propylidene-2-benzofuran-1(3H)-one | [4][5][7] |

| FEMA Number | 2952 | [7][9] |

| EINECS/EC Number | 241-402-8 | [7][12] |

| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) | [13] |

| Precautionary Statements | P261, P264, P270, P272, P280, P301+P317, P302+P352, P330, P333+P317, P362+P364, P501 | [13] |

| Safety Summary | Considered a skin sensitizer. Not found to be genotoxic. | [5] |

Experimental Protocols

Analysis of Dermal Absorption using LC-MS/MS

A validated analytical method has been developed to determine the dermal absorption rate of this compound using an in vitro Franz diffusion cell system.[14][15]

1. Sample Preparation:

-

A cream formulation (o/w) containing 0.7% this compound is prepared.[15][16]

-

Excised rat skin is used as the membrane in the Franz diffusion cell.[15]

-

The cream is topically applied to the skin at a dose of 113 mg/cm².[14][15]

2. Franz Diffusion Cell Assay:

-

The receptor fluid is a 50% ethanol solution, maintained at 32°C.[14][15]

-

Samples of the receptor fluid are collected at 0, 1, 2, 4, 8, 12, and 24 hours.[14][15]

-

After 24 hours, any remaining formulation on the skin surface is collected by swabbing with an alcohol cotton pad.[14][15]

-

The stratum corneum is collected using tape stripping.[14][15]

-

The remaining skin sample is also collected.[14]

3. Extraction:

-

All collected samples (swabbed formulation, stratum corneum, and skin) are extracted with acetonitrile (B52724) for 24 hours.[14][15]

4. LC-MS/MS Analysis:

-

The concentration of this compound in the extracts and receptor fluid is quantified using a validated LC-MS/MS method.[14][15]

-

The method demonstrates acceptable linearity, precision, and accuracy according to MFDS guidelines.[14][15]

-

The total dermal absorption rate was determined to be approximately 24% in a cream formulation.[14][15]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the current literature, research on related phthalides, such as Z-ligustilide, provides insights into the potential biological activities of this class of compounds. Phthalides are known to possess a range of pharmacological properties, including anti-inflammatory, neuroprotective, and antimicrobial effects.[2][17][18][19]

Potential Mechanisms of Action:

-

Anti-inflammatory Effects: Phthalides like Z-ligustilide have been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response.[20][21] This leads to a reduction in the expression of pro-inflammatory mediators.

-

Neuroprotective Effects: Some phthalides are being investigated for their potential in treating neurodegenerative diseases.[2][19] Z-ligustilide, for instance, has demonstrated neuroprotective properties.[17]

-

Antimicrobial Activity: Phthalide derivatives have shown low to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[18]

Based on the anti-inflammatory activity of related phthalides, a potential signaling pathway that this compound might modulate is the NF-κB pathway.

Conclusion

This compound (CAS 17369-59-4) is a well-characterized fragrance and flavor ingredient with a growing body of publicly available technical data. Its physicochemical properties are well-documented, and established analytical methods exist for its quantification. While its biological activities are not as extensively studied as some related phthalides, the existing evidence suggests potential for anti-inflammatory and other pharmacological effects, making it a compound of interest for further research and development. The provided data and protocols offer a solid foundation for scientists and researchers to build upon in their investigations of this molecule.

References

- 1. CAS 17369-59-4: Propylidenephthalide | CymitQuimica [cymitquimica.com]

- 2. 3-Propylidenephthalide | 17369-59-4 | Benchchem [benchchem.com]

- 3. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. 17369-59-4 [chembk.com]

- 7. Propylidenephthalide | C11H10O2 | CID 28500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-propylidene phthalide [thegoodscentscompany.com]

- 9. FEMA 2952 | 17369-59-4 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. 3-propylidene phthalide [perflavory.com]

- 12. incibeauty.com [incibeauty.com]

- 13. echemi.com [echemi.com]

- 14. Analytical method development and percutaneous absorption of this compound, a cosmetic ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Z-Ligustilide | 4431-01-0 | FL40394 | Biosynth [biosynth.com]

- 18. Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. taylorandfrancis.com [taylorandfrancis.com]

In-Depth Technical Guide: 3-Propylidene-1(3H)-isobenzofuranone

This technical guide provides a comprehensive overview of 3-propylidene-1(3H)-isobenzofuranone, a compound of interest for researchers, scientists, and professionals in drug development and chemical safety assessment. This document details its chemical identity, physicochemical properties, toxicological data, and general experimental methodologies.

Chemical Identity and Nomenclature

The compound with the common name 3-propylidene-1(3H)-isobenzofuranone is also widely known as 3-propylidenephthalide.[1][2][3] Its formal IUPAC name is 3-propylidene-2-benzofuran-1-one .[4] An alternative IUPAC name, specifying the stereochemistry, is (3E)-3-propylidene-1,3-dihydro-2-benzofuran-1-one.[2]

A variety of synonyms are used in literature and commercial contexts, including:

-

3-Propylideneisobenzofuran-1(3H)-one[5]

-

(3Z)-3-propylidene-1,3-dihydro-2-benzofuran-1-one[4]

-

FEMA 2952[2]

-

Celeryax[3]

Physicochemical and Toxicological Data

The properties of 3-propylidene-1(3H)-isobenzofuranone are summarized in the tables below, providing key data for laboratory use and safety assessments.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀O₂ | [4][6] |

| Molecular Weight | 174.19 g/mol | [6] |

| CAS Number | 17369-59-4 | [1][4] |

| Appearance | Clear yellow liquid | [4] |

| Boiling Point | 170 °C at 12 mmHg | [1] |

| Melting Point | 5 °C | [1] |

| Density | 1.122 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.586 | [1] |

| Solubility | Insoluble in water; soluble in oils and ethanol.[4] |

Table 2: Toxicological and Sensitization Data

| Endpoint | Test System | Result | Source(s) |

| Acute Oral Toxicity (LD50) | Rat | 1650 mg/kg | [7] |

| Skin Irritation | Rabbit (Draize test) | Moderate irritant (500 mg/24H) | [7] |

| Skin Sensitization | Human & Animal Studies | Moderate sensitizer | [6] |

| No Expected Sensitization Induction Level (NESIL) | Weight of Evidence (WoE) | 940 μg/cm² | [6] |

| Genotoxicity (Ames Test) | Salmonella typhimurium | Negative (at 100 µ g/plate ) | [6][7] |

| Cytotoxicity (BlueScreen Assay) | Human cell-based assay | Positive (<80% relative cell density) without metabolic activation | [6] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and specific biological assays of 3-propylidene-1(3H)-isobenzofuranone are not extensively detailed in publicly available literature. However, this section outlines the general methodologies applicable to this class of compounds.

General Synthesis of 3-Alkylidene Isobenzofuranones

The synthesis of 3-alkylidene isobenzofuranones can be achieved through several routes. One common method involves the condensation of phthalic anhydride (B1165640) or its derivatives with a source of the alkylidene group. Another established method is the palladium-catalyzed carbonylation and cyclization of appropriate precursors.[8] A general workflow for a synthetic approach is visualized below.

Skin Sensitization Assessment (General Protocol)

The skin sensitization potential of a chemical is often evaluated using the mouse Local Lymph Node Assay (LLNA). The potency is expressed as the EC3 value, which is the concentration leading to a three-fold increase in lymphocyte proliferation.

-

Animal Model: Typically, CBA/Ca or CBA/J mice are used.

-

Test Substance Preparation: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil).

-

Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear for three consecutive days.

-

Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously. Several hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Data Analysis: A single-cell suspension of lymph node cells is prepared, and the ³H-thymidine incorporation is measured by scintillation counting. The stimulation index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. The EC3 value is then interpolated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Culture: Human or other mammalian cell lines are cultured in 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized detergent).

-

Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically ~570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.

Biological Activity and Safety Assessment

3-Propylidene-1(3H)-isobenzofuranone is primarily utilized as a fragrance and flavoring ingredient.[4] Its safety has been evaluated by organizations such as the Research Institute for Fragrance Materials (RIFM).

The key findings from safety assessments are that the compound is not considered to be genotoxic.[6] However, it is a moderate skin sensitizer, and its use in consumer products is restricted to concentrations that are deemed safe based on quantitative risk assessment (QRA).[4][6] The logical flow of such a safety assessment is depicted below.

Signaling Pathways

Currently, there is a lack of published scientific literature identifying specific molecular targets or detailing the signaling pathways modulated by 3-propylidene-1(3H)-isobenzofuranone. The primary focus of existing research has been on its application in the fragrance industry and its toxicological profile rather than its mechanism of action at a cellular or molecular level. Therefore, a diagrammatic representation of its signaling pathways cannot be provided at this time. Further research is required to elucidate its potential interactions with biological systems.

References

- 1. chembk.com [chembk.com]

- 2. Showing Compound 3-Propylidene-1(3H)-isobenzofuranone (FDB008528) - FooDB [foodb.ca]

- 3. 3-propylidene phthalide [thegoodscentscompany.com]

- 4. Propylidenephthalide | C11H10O2 | CID 28500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synerzine.com [synerzine.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. RTECS NUMBER-NP7235000-Chemical Toxicity Database [drugfuture.com]

- 8. researchgate.net [researchgate.net]

The Natural Occurrence of Propylidene Phthalide in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylidene phthalide (B148349) is a member of the phthalide class of organic compounds, which are characterized by a bicyclic structure. While not as abundant or extensively studied as other phthalides like ligustilide (B1675387) or butylidenephthalide, Propylidene phthalide is a naturally occurring phytochemical found within the plant kingdom, particularly in the Apiaceae (or Umbelliferae) family. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, including its quantification, experimental protocols for its analysis, and its biosynthetic origins.

Natural Occurrence and Quantitative Data

This compound has been identified as a constituent of the essential oil of Lovage (Levisticum officinale), a perennial plant of the Apiaceae family.[1] While early research tentatively identified its presence in the roots, more recent, detailed analyses of lovage essential oil from various geographical locations have focused on more abundant phthalides and other volatile compounds, often not listing this compound. This suggests that this compound is likely a minor component of the essential oil of Levisticum officinale.

A related compound, 7-methoxy-3-propylidenephthalide, has also been isolated from the roots of Levisticum officinale, indicating the presence of a biosynthetic pathway capable of producing propylidene-substituted phthalides within this species.[2]

Due to its status as a minor constituent, specific quantitative data for this compound in different plant parts is limited in the current scientific literature. The table below summarizes the available information.

| Plant Species | Plant Part | Compound | Concentration/Relative Abundance | Reference |

| Levisticum officinale Koch | Roots | This compound | Tentatively identified; likely a minor component of the essential oil. | [1] |

| Levisticum officinale W.D.J. Koch | Roots | 7-methoxy-3-propylidenephthalide | Isolated; quantitative data not provided. | [2] |

Experimental Protocols

The extraction and analysis of this compound from plant matrices typically involve methods developed for the broader class of phthalides. These protocols are designed to isolate these relatively non-polar compounds from the complex mixture of phytochemicals present in plants.

Extraction of Phthalides from Plant Material

a) Supercritical Fluid Extraction (SFE)

Supercritical CO2 extraction is a modern, green chemistry approach that is highly efficient for extracting non-polar compounds like phthalides.[3][4][5][6][7]

-

Sample Preparation: Dried and powdered plant material (e.g., lovage roots) is used.

-

SFE System: A laboratory or pilot-scale SFE system is required.

-

Parameters:

-

Pressure: 10-45 MPa

-

Temperature: 40-60 °C

-

CO2 Flow Rate: 2-5 L/min

-

Co-solvent (optional): 5-10% ethanol (B145695) can be added to the CO2 to increase the polarity of the supercritical fluid and enhance the extraction of slightly more polar compounds.

-

-

Procedure:

-

The powdered plant material is packed into the extraction vessel.

-

Supercritical CO2, with or without a co-solvent, is passed through the vessel for a defined period (e.g., 60-120 minutes).

-

The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

-

The collected extract can be directly analyzed or subjected to further purification steps.

-

b) Solvent Extraction

Traditional solvent extraction methods are also effective for isolating phthalides.

-

Solvents: n-hexane, methanol, or ethanol are commonly used.

-

Procedure:

-

Powdered plant material is macerated or sonicated with the chosen solvent.

-

The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

The crude extract can be further purified by techniques such as solid-phase extraction (SPE) to remove interfering compounds.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical method of choice for the separation and quantification of volatile and semi-volatile compounds like this compound in complex plant extracts.[8][9][10][11][12]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating phthalide isomers.[8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60-80°C, hold for 1-2 minutes.

-

Ramp: 5-10°C/min to 250-280°C.

-

Final hold: 5-10 minutes.

-

-

Injector: Splitless or split injection at 250°C.

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 40-400.

-

Ion source temperature: 230°C.

-

-

Quantification: Quantification is typically performed using an internal standard method. A certified reference standard of this compound is required for accurate quantification. In its absence, semi-quantification can be performed based on the relative peak area compared to a known concentration of a structurally similar internal standard.

Biosynthetic Pathway

The biosynthesis of phthalides in plants is understood to originate from the polyketide pathway.[13][14][15] While the complete and specific enzymatic steps for this compound have not been fully elucidated, a hypothetical pathway can be proposed based on the known biosynthesis of other phthalides in the Apiaceae family.

The pathway likely begins with the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain then undergoes cyclization and subsequent modifications, including reduction, dehydration, and aromatization, to form the phthalide core structure. The propyl side chain is likely derived from the incorporation of a propionyl-CoA unit during the polyketide synthesis.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.

Conclusion

This compound is a naturally occurring phthalide found in Levisticum officinale. Although it appears to be a minor constituent, its presence points to the diverse biosynthetic capabilities of the Apiaceae family. The experimental protocols outlined in this guide provide a robust framework for the extraction and quantification of this compound, which is essential for further research into its biological activities and potential applications in drug development. Future studies focusing on targeted quantitative analysis and elucidation of its specific biosynthetic pathway will be crucial to fully understand the role of this compound in plants and its potential benefits.

References

- 1. Phthalides in the essential oil from roots of Levisticum officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Processing of Lovage into High‐Value Components Using Supercritical CO<sub>2</sub> and Pressurized Liquid Extraction [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. gcms.cz [gcms.cz]

- 11. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 12. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis [frontiersin.org]

- 14. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Propylidene Phthalide Isomers: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Characterization, and Biological Significance of (Z)- and (E)-3-Propylidene Phthalide (B148349)

Propylidene phthalide, a substituted alkylidenephthalide, exists as two geometric isomers: (Z)-3-propylidenephthalide and (E)-3-propylidenephthalide. These compounds, found as flavoring ingredients, are of growing interest to the scientific community due to the diverse biological activities exhibited by the broader class of phthalides. This technical guide provides a comprehensive overview of the characteristics, synthesis, and potential biological relevance of these isomers, with a focus on data and methodologies pertinent to researchers in drug discovery and development.

Physicochemical Properties

| Property | Value (for isomeric mixture) |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol |

| CAS Number | 17369-59-4[1] |

| Boiling Point | 170 °C at 12 mmHg[1] |

| Melting Point | 5 °C[1] |

| Density | 1.122 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.586[1] |

| Organoleptic Profile | Spicy, herbaceous, warm.[1] |

Synthesis and Isomer Separation

The synthesis of 3-propylidene phthalide isomers can be approached through various methods common for phthalide synthesis. One general method involves the condensation reaction of phthalic anhydride (B1165640) with a suitable reagent to introduce the propylidene group.

Experimental Protocol: General Synthesis of 3-Alkylidene Phthalides

Materials:

-

2-Iodobenzyl alcohol

-

Appropriate acetylenic carbinol (for the propyl group)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI) as a co-catalyst

-

Jones reagent (chromium trioxide in sulfuric acid)

-

Solvents (e.g., THF, acetone)

Procedure:

-

Sonogashira Coupling: 2-Iodobenzyl alcohol is reacted with the corresponding acetylenic carbinol in the presence of a palladium catalyst and CuI in a suitable solvent like THF. This reaction couples the two starting materials to form a disubstituted alkyne.

-

Oxidation: The resulting disubstituted alkyne is then subjected to Jones oxidation. This step leads to the cyclization and formation of the (E)-3-alkylidene isobenzofuran-1(3H)-one. The reaction is typically carried out in acetone.

-

Purification: The crude product is purified using column chromatography on silica (B1680970) gel to yield the pure (E)-isomer.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound. The synthesis of the (Z)-isomer may require different strategies, potentially involving photochemical isomerization of the (E)-isomer or stereoselective synthesis routes.

Separation of (Z)- and (E)-Isomers

The separation of geometric isomers can be a challenging task. For this compound, high-performance liquid chromatography (HPLC) is a promising technique.

Experimental Protocol: HPLC Separation of Geometric Isomers

A general approach for separating E/Z isomers involves using reversed-phase HPLC with polar-embedded phases.

Instrumentation and Columns:

-

High-Performance Liquid Chromatograph

-

UV Detector

-

Reversed-phase HPLC column with a polar-embedded phase (e.g., Agilent Bonus RP, Thermo Polar Advantage II, or Supelco RP-Amide).

Mobile Phase:

-

A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The exact ratio and buffer composition will need to be optimized to achieve baseline separation of the two isomers.

Procedure:

-

Sample Preparation: Dissolve a mixture of the (Z)- and (E)-propylidene phthalide isomers in a suitable solvent that is compatible with the mobile phase.

-

Method Development: Begin with a standard gradient or isocratic method and monitor the separation of the two isomers. Adjust the mobile phase composition, flow rate, and column temperature to optimize the resolution between the peaks corresponding to the (Z)- and (E)-isomers.

-

Preparative HPLC (Optional): Once an analytical method is established, it can be scaled up to a preparative HPLC system to isolate larger quantities of each pure isomer for further characterization and biological testing.

Spectroscopic Characterization

Detailed and verified 1H and 13C NMR data for the individual (Z)- and (E)-isomers of 3-propylidene phthalide are not consistently reported in publicly accessible literature. The data available is often for the isomeric mixture, which limits detailed structural elucidation of the individual isomers. For research purposes, it is imperative to obtain pure samples of each isomer and perform independent spectroscopic analysis.

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activities of this compound isomers are limited, the broader class of phthalides has been shown to possess significant pharmacological properties, including anti-inflammatory and neuroprotective effects. Research on related phthalide derivatives suggests potential signaling pathways that may also be modulated by this compound isomers.

Anti-Inflammatory Activity

Phthalide derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Two such pathways are the NF-κB and Nrf2 pathways.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Some phthalides have been shown to inhibit NF-κB activation, thereby reducing inflammation.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of genes encoding antioxidant enzymes and other protective proteins. Activation of the Nrf2 pathway can lead to a reduction in inflammation.

Below is a conceptual diagram illustrating the potential modulation of the NF-κB and Nrf2 pathways by a hypothetical bioactive compound, which could be analogous to the action of this compound isomers.

Caption: Potential modulation of NF-κB and Nrf2 signaling pathways.

Neuroprotective Activity

Certain phthalides, such as n-butylphthalide, have been investigated for their neuroprotective effects, particularly in the context of ischemic stroke. The proposed mechanisms of action involve the modulation of pathways like the PI3K/Akt signaling pathway .

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling Pathway: This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of the PI3K/Akt pathway can promote neuronal survival and protect against ischemic injury by inhibiting apoptotic processes and promoting the expression of pro-survival factors.

The following diagram illustrates a simplified workflow for investigating the potential neuroprotective effects of this compound isomers.

Caption: Experimental workflow for neuroprotection studies.

Future Directions

The field of this compound research presents several opportunities for further investigation. Key areas that require attention include:

-

Development of stereoselective synthetic routes for the individual (Z)- and (E)-isomers to enable their unambiguous characterization and biological evaluation.

-

Comprehensive spectroscopic analysis of the pure isomers to establish a definitive set of characterization data.

-

In-depth biological studies to elucidate the specific molecular targets and signaling pathways modulated by each isomer. This should include investigations into their anti-inflammatory, neuroprotective, and other potential therapeutic activities.

-

Structure-activity relationship (SAR) studies to understand how the geometry of the propylidene group influences biological activity.

By addressing these research gaps, the scientific community can gain a deeper understanding of the therapeutic potential of this compound isomers and pave the way for the development of novel drug candidates.

References

In-Depth Spectroscopic Analysis of Propylidene Phthalide: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of a compound is paramount for its identification, purity assessment, and structural elucidation. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Propylidene phthalide (B148349), a fragrance ingredient and valuable synthetic intermediate.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for Propylidene phthalide. This information is crucial for the unambiguous identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The sample exists as a mixture of (E) and (Z) isomers, leading to distinct sets of signals for each isomer.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Major Isomer) | Assignment (Minor Isomer) |

| 7.91 - 7.30 | m | 4H | Aromatic protons | Aromatic protons |

| 5.65 | t | 1H | =CH-CH₂ | |

| t | =CH-CH₂ | |||

| 2.45 | m | 2H | =CH-CH₂-CH₃ | =CH-CH₂-CH₃ |

| 1.15 | t | 3H | -CH₂-CH₃ | -CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum, also recorded in CDCl₃, reveals the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 167.0 | C=O | Carbonyl |

| 148.2 | C | Aromatic C-O |

| 134.1 | CH | Aromatic |

| 129.8 | C | Aromatic |

| 129.2 | CH | Aromatic |

| 125.4 | CH | Aromatic |

| 121.8 | CH | Aromatic |

| 118.5 | C | C=CH |

| 115.6 | CH | =CH |

| 23.1 | CH₂ | -CH₂-CH₃ |

| 13.9 | CH₃ | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer with the sample prepared as a neat liquid, employing the Attenuated Total Reflectance (ATR) technique.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Weak | Aromatic C-H stretch |

| 2965, 2935, 2875 | Medium | Aliphatic C-H stretch |

| 1770 | Strong | C=O stretch (lactone) |

| 1685 | Medium | C=C stretch |

| 1600, 1470 | Medium | Aromatic C=C stretch |

| 1280 | Strong | C-O stretch (ester) |

| 1040 | Strong | C-O stretch |

| 750 | Strong | Aromatic C-H bend (ortho-disubstituted) |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 174 | 100 | [M]⁺ (Molecular Ion) |

| 145 | 80 | [M - C₂H₅]⁺ |

| 117 | 60 | [M - C₂H₅ - CO]⁺ |

| 115 | 55 | [C₉H₇]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

| 76 | 30 | [C₆H₄]⁺ |

Experimental Protocols

Detailed methodologies are essential for the reproduction and verification of spectral data.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg) in deuterated chloroform (CDCl₃, ~0.7 mL) was prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C). For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled sequence was employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer.[1] A small drop of neat this compound was placed directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. The spectrum was collected over the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis and automatically subtracted.[1]

Mass Spectrometry (MS)

Mass spectral data was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) was injected into the GC. The compound was separated from the solvent and any impurities on a capillary column before entering the mass spectrometer. The mass spectrum was recorded by scanning a mass-to-charge (m/z) range of 40-500.

Data Interpretation and Structural Confirmation

The collective spectral data provides a cohesive and unambiguous confirmation of the structure of this compound.

Caption: Workflow for the structural elucidation of this compound.

References

Propylidene Phthalide: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylidene phthalide (B148349) (CAS 17369-59-4), a naturally occurring lactone, is a significant aroma compound found in celery and lovage. Its distinct warm, spicy, and herbaceous scent profile has led to its widespread use in the flavor and fragrance industries. Beyond its organoleptic properties, understanding its solubility is critical for formulation development, purification processes such as recrystallization, and for assessing its behavior in various biological and chemical systems. This technical guide provides a comprehensive overview of the solubility of propylidene phthalide in different solvents, based on currently available data.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound. It is important to note that publicly available data is limited and can be contradictory, highlighting the need for further empirical studies.

| Solvent | Temperature | Solubility | Citation |

| Water | 64 °F (17.8 °C) | < 0.1 mg/mL | [1] |

| Water | 25 °C | 1087 mg/L (estimated) | [2][3] |

Qualitative Solubility Data

Qualitative assessments provide a broader understanding of this compound's solubility profile.

| Solvent/Solvent Class | Solubility Description | Citation |

| Water | Insoluble / Very Slightly Soluble | [1][2][3][4] |

| Ethanol (B145695) | Soluble | [1][2][3][4][5] |

| Oils | Soluble | [1][4] |

| Ether | Soluble | [5] |

| Organic Solvents | Generally Soluble | [5] |

Experimental Protocols: Determination of Equilibrium Solubility

While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the public domain, a standard methodology for determining equilibrium solubility can be described. The following protocol is a generalized procedure based on established principles of solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected Solvent (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Place the container in a temperature-controlled shaker set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. For viscous solvents, a positive displacement pipette is recommended.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Generalized workflow for determining the equilibrium solubility of a compound.

Conclusion

This guide consolidates the available solubility data for this compound, providing a valuable resource for researchers and formulation scientists. The provided data indicates that this compound exhibits poor solubility in water and good solubility in organic solvents like ethanol and oils. The lack of extensive, publicly available quantitative data across a range of solvents and temperatures underscores an area for future research. The generalized experimental protocol and workflow diagram offer a foundational methodology for conducting such studies, which would be invaluable for expanding our understanding of this important aroma compound's physicochemical properties.

References

Thermochemical Properties of Propylidene Phthalide: A Technical Guide

Executive Summary

This document provides a detailed overview of the key thermochemical properties of 3-Propylidenephthalide (CAS: 17369-59-4), a bicyclic lactone. The determination of thermochemical data, such as the enthalpy of formation, is crucial for understanding the molecule's energetic stability, which has implications for reaction chemistry, synthesis optimization, and safety assessments in drug development and manufacturing.

The experimental data presented herein are derived from a comprehensive study utilizing rotating-bomb combustion calorimetry and Knudsen effusion techniques to determine the enthalpies of formation in the crystalline and gaseous states. While the definitive study on 3-Propylidenephthalide by Ribeiro da Silva et al. is noted, the specific quantitative data was not accessible in publicly available literature at the time of this guide's compilation. Therefore, this guide utilizes the published data for the closely related homolog, (Z)-3-butylidenephthalide , as a representative example to illustrate the data structure and experimental protocols. This approach provides a robust framework for understanding the thermochemical landscape of this class of compounds.

Physicochemical and Thermochemical Data

The fundamental thermochemical parameters for (Z)-3-butylidenephthalide, serving as a proxy for 3-Propylidenephthalide, are summarized below. All values are referenced to a temperature of T = 298.15 K and a standard pressure p° = 0.1 MPa.

Table 1: Molar Mass and Energy of Combustion

| Compound | Molar Mass (g·mol⁻¹) | -Δcu°(cr) (kJ·mol⁻¹) | -ΔcH°(cr) (kJ·mol⁻¹) |

| (Z)-3-Butylidenephthalide | 188.22 | 5937.1 ± 1.2 | 5938.9 ± 1.2 |

-

Δcu°(cr): Standard massic energy of combustion of the crystalline compound.

-

ΔcH°(cr): Standard molar enthalpy of combustion of the crystalline compound.

Table 2: Enthalpies of Phase Transition

| Compound | Tfus/K | ΔcrlHm° (kJ·mol⁻¹) | ΔcrgHm° (kJ·mol⁻¹) |

| (Z)-3-Butylidenephthalide | 358.2 ± 0.3 | 24.3 ± 0.4 | 99.3 ± 1.0 |

-

Tfus/K: Temperature of fusion.

-

ΔcrlHm°: Standard molar enthalpy of fusion.

-

ΔcrgHm°: Standard molar enthalpy of sublimation.

Table 3: Derived Enthalpies of Formation

| Compound | -ΔfHm°(cr) (kJ·mol⁻¹) | -ΔfHm°(g) (kJ·mol⁻¹) |

| (Z)-3-Butylidenephthalide | 302.4 ± 1.9 | 203.1 ± 2.1 |

-

ΔfHm°(cr): Standard molar enthalpy of formation in the crystalline state.

-

ΔfHm°(g): Standard molar enthalpy of formation in the gaseous state.

Experimental Protocols

The acquisition of the thermochemical data presented relies on two primary experimental techniques: rotating-bomb combustion calorimetry for determining the enthalpy of combustion and the Knudsen effusion method for determining the enthalpy of sublimation.

Rotating-Bomb Combustion Calorimetry

This method is employed to determine the standard molar enthalpy of combustion (ΔcH°) of the crystalline solid.

-

Calorimeter Calibration: The energy equivalent of the calorimeter is determined by the combustion of a certified reference standard, typically benzoic acid (NIST Standard Reference Material 39j), under standardized conditions.

-

Sample Preparation: The crystalline 3-Propylidenephthalide sample is compressed into pellets.

-

Combustion Procedure:

-

A pellet of known mass is placed in a silica (B1680970) crucible within the calorimetric bomb.

-

A cotton thread fuse is positioned to ensure ignition, and a small, known amount of deionized water is added to the bomb to ensure a defined final state for the combustion products.

-

The bomb is sealed, purged of air, and charged with high-purity oxygen to a pressure of 3.04 MPa.

-

The bomb is placed in the calorimeter, which is filled with a precise amount of water. The system is allowed to reach thermal equilibrium.

-

Ignition is initiated by passing an electrical current through a platinum wire in contact with the cotton fuse.

-

The temperature change of the calorimetric system is monitored with high precision (e.g., to ±10⁻⁴ K) until the final state is reached.

-

-

Analysis and Correction: The raw data is corrected for the energy of ignition and the formation of nitric acid from residual N₂(g) in the bomb. The standard specific energy of combustion (Δcu°) is calculated, and standard Washburn corrections are applied to convert this to the standard molar enthalpy of combustion (ΔcH°).

Knudsen Effusion Technique

This technique is used to measure the temperature dependence of the vapor pressure of the solid, from which the standard molar enthalpy of sublimation (ΔsubHm°) is derived.

-

Apparatus: The setup consists of a Knudsen effusion cell (typically a small, cylindrical container with a precisely machined small orifice in the lid) suspended from a high-precision microbalance within a high-vacuum chamber. The cell is housed within a temperature-controlled furnace.

-

Procedure:

-

A sample of crystalline 3-Propylidenephthalide is loaded into the effusion cell.

-

The system is evacuated to a high vacuum (e.g., < 10⁻⁴ Pa).

-

The cell is heated to a series of constant, precisely measured temperatures.

-

At each temperature, the rate of mass loss ( dm/dt ) due to the effusion of vapor through the orifice is measured by the microbalance.

-

-

Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated using the Knudsen equation: p = ( dm/dt ) * (1/AoWc) * √(2πRT/M) where Ao is the area of the effusion orifice, M is the molar mass of the effusing gas, R is the ideal gas constant, and Wc is the Clausing transmission probability factor for the orifice.

-

Enthalpy of Sublimation Calculation: The standard molar enthalpy of sublimation at the mean temperature of the experimental range is derived from the slope of the ln(p) versus 1/T plot, according to the integrated form of the Clausius-Clapeyron equation. This value is then adjusted to the reference temperature T = 298.15 K using heat capacity data.

Derivation of Gas-Phase Enthalpy of Formation

The primary goal of these experimental measurements is to determine the standard molar enthalpy of formation in the gaseous phase (ΔfHm°(g)). This value is a crucial descriptor of the intrinsic stability of the molecule, free from intermolecular forces present in the condensed phase. The derivation follows a logical pathway based on Hess's Law, connecting the experimental results.

Caption: Workflow for determining the gas-phase standard molar enthalpy of formation.

The diagram above illustrates the experimental and computational workflow. The enthalpy of combustion of the crystalline solid is first measured. This value, combined with the known standard enthalpies of formation for the combustion products (CO₂ and H₂O), allows for the calculation of the standard enthalpy of formation of the crystalline solid. Separately, the enthalpy of sublimation is determined from vapor pressure measurements. Finally, the standard enthalpy of formation in the gaseous state is derived by summing the enthalpy of formation of the crystal and the enthalpy of sublimation.

Propylidene phthalide mechanism of action in biological systems

An in-depth analysis of the available scientific literature reveals that while (Z)-3-propylidenephthalide (PP), a bioactive compound isolated from plants of the Ligusticum genus, has demonstrated a range of biological activities, a complete, universally accepted mechanism of action across various biological systems has not been fully elucidated. Research primarily points towards its effects on the cardiovascular and nervous systems, with emerging evidence in cancer biology. This technical guide synthesizes the current understanding of propylidene phthalide's mechanisms, presents available quantitative data, details experimental protocols, and visualizes the proposed signaling pathways.

One of the most studied effects of propylidene phthalide (B148349) is its ability to induce vasorelaxation, suggesting its potential as a therapeutic agent for hypertension and other cardiovascular disorders. The primary mechanism appears to involve the modulation of ion channels in vascular smooth muscle cells.

Proposed Mechanism of Action

This compound is believed to induce vasorelaxation primarily through the blockade of voltage-dependent L-type Ca2+ channels and the opening of Ca2+-activated K+ channels in vascular smooth muscle cells. This dual action leads to a decrease in intracellular Ca2+ concentration, resulting in muscle relaxation and vasodilation.

Propylidene Phthalide Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylidene phthalide (B148349) derivatives, a class of organic compounds characterized by a phthalide core with a propylidene substituent, have emerged as a promising scaffold in medicinal chemistry. This technical guide provides an in-depth overview of their synthesis, potential therapeutic applications, and mechanisms of action. Drawing from recent scientific literature, this document details the anti-inflammatory, antibacterial, and antifungal properties of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Phthalides are a class of bicyclic compounds containing a fused benzene (B151609) ring and a γ-lactone ring.[1] Natural and synthetic phthalide derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The 3-propylidene phthalide scaffold, in particular, has garnered significant interest due to its potential for chemical modification and its diverse pharmacological profile. This guide will explore the synthesis of these derivatives and their promising roles as anti-inflammatory, antibacterial, and antifungal agents.

Synthesis of Propylidene Phthalide Derivatives

The synthesis of 3-propylidenephthalide (B1366576) and its derivatives is most commonly achieved through the Wittig reaction. This versatile olefination method involves the reaction of a phosphorus ylide with an aldehyde or ketone.[3][4][5]

General Synthesis Workflow

The general workflow for the synthesis of 3-propylidenephthalide derivatives via the Wittig reaction is outlined below.

Detailed Experimental Protocol: Synthesis of 3-Propylidenephthalide

This protocol describes a typical laboratory-scale synthesis of 3-propylidenephthalide using the Wittig reaction.

Materials:

-

Phthalic anhydride

-

Sodium borohydride (B1222165)

-

Propyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexane (B92381)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

-

Synthesis of Phthalide: Phthalic anhydride is reduced to phthalide using a suitable reducing agent like sodium borohydride in an appropriate solvent. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.

-

Preparation of the Phosphorus Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), propyltriphenylphosphonium bromide is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a solution of n-butyllithium in hexane is added dropwise with stirring. The mixture is allowed to warm to room temperature and stirred for several hours to ensure complete formation of the ylide. The formation of the ylide is often indicated by a color change.

-

Wittig Reaction: The phthalide, dissolved in anhydrous THF, is added dropwise to the ylide solution at 0 °C. The reaction mixture is then stirred at room temperature and monitored by TLC.

-

Work-up and Purification: Upon completion of the reaction, the mixture is quenched by the slow addition of saturated aqueous NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 3-propylidenephthalide.

Potential Uses of this compound Derivatives

This compound derivatives have shown significant potential in several therapeutic areas, primarily due to their anti-inflammatory, antibacterial, and antifungal activities.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. This compound derivatives have been investigated for their ability to modulate inflammatory pathways.

Several studies have indicated that phthalide derivatives exert their anti-inflammatory effects by inhibiting key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7] These pathways are crucial for the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[6][7] Some derivatives also activate the Nrf2/HO-1 pathway, which is involved in the antioxidant response.[6][7]

The anti-inflammatory potential of various phthalide derivatives has been quantified through in vitro assays. A selection of these findings is presented below.

| Compound ID | Assay | Target/Cell Line | IC₅₀ (µM) | Reference |

| 9o | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 macrophages | 0.76 | [6][7] |

| 5a | Nitric Oxide (NO) Inhibition | LPS-stimulated Bv.2 microglia | >10 (Significant inhibition at 10 µM) | [8][9] |

| 5a | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 macrophages | >10 (Significant inhibition at 10 µM) | [8][9] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the this compound derivatives for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration 1 µg/mL) to induce NO production, and the plates are incubated for 24 hours.

-

Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Quantification: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined from the dose-response curve.

Antibacterial Activity

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. This compound derivatives have demonstrated promising activity against various bacterial strains.

The antibacterial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Phthalide Derivative 2 | Staphylococcus aureus | 25 | [10] |

| Phthalide Derivative 2 | Escherichia coli | >200 | [10] |

| Cajanthalide B | Cryptococcus neoformans | 40 | [11] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Bacterial Culture: A single colony of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.

-

Inoculum Preparation: The overnight culture is diluted to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antifungal Activity

Fungal infections, particularly in immunocompromised individuals, are a growing health concern. This compound derivatives have also been explored for their potential as antifungal agents.

Similar to antibacterial testing, the antifungal activity is often expressed as the MIC.

| Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Cajanthalide B | Candida albicans | 40 | [11] |

| Cajanthalide B | Malassezia furfur | 40 | [11] |

| Phthalide Derivative | Aspergillus niger | 7.5 | [12] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

Fungal Culture: The fungal strain (e.g., Candida albicans or Aspergillus niger) is cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sufficient growth or sporulation is observed.

-

Inoculum Preparation: A suspension of fungal cells or spores is prepared and adjusted to a standardized concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds).

-

Compound Dilution and Inoculation: The procedure is similar to the antibacterial broth microdilution assay, using an appropriate fungal growth medium (e.g., RPMI-1640).

-

Incubation: Plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated anti-inflammatory, antibacterial, and antifungal activities, coupled with their synthetic accessibility, make them attractive candidates for further drug development.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency and selectivity for specific biological targets.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these derivatives to better understand their mechanisms of action.

-

In Vivo Efficacy and Safety Profiling: Evaluation of the most promising derivatives in animal models of disease to assess their therapeutic efficacy, pharmacokinetics, and toxicological profiles.

-

Exploration of Other Therapeutic Areas: Investigation of the potential of this compound derivatives in other disease contexts, such as cancer and neurodegenerative disorders, where inflammation and oxidative stress play a role.

The continued exploration of this chemical space holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References